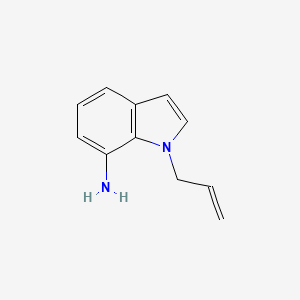

1-(Prop-2-en-1-yl)-1H-indol-7-amine

Description

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-prop-2-enylindol-7-amine |

InChI |

InChI=1S/C11H12N2/c1-2-7-13-8-6-9-4-3-5-10(12)11(9)13/h2-6,8H,1,7,12H2 |

InChI Key |

RYAKBEXFCYAHGW-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C=CC2=C1C(=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Indole Ring Construction with N-Substitution

An alternative approach involves building the indole ring with the allyl substituent already attached to the nitrogen, followed by selective amination at the 7-position.

Example method based on copper-catalyzed Ullmann-type cyclization:

- Step 1: Preparation of an enamine intermediate by condensation of methyl α-formyl-(o-bromophenyl)acetate with an appropriate amine bearing the allyl group.

- Step 2: Copper(I) iodide-catalyzed intramolecular cyclization to form the N-allyl indole core.

- Step 3: Introduction of the amine group at the 7-position via directed functionalization or substitution.

This method is more complex but allows for precise control over substitution patterns and can yield diverse N-substituted indoles.

Reported yields: Approximately 36–50% for the N-allyl indole intermediate under optimized conditions (e.g., CuI 5 mol%, K₃PO₄ base, 140 °C).

Other Synthetic Considerations

- Use of Lewis or Brønsted acids: Acidic conditions can facilitate intermediate formation and improve regioselectivity.

- Palladium-catalyzed cross-coupling: For further functionalization, palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) can be employed to introduce the amine group or allyl moiety under inert atmosphere and controlled temperature.

- Purification and characterization: High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are standard for confirming purity and structure.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Direct N-alkylation with allyl halide | 1H-indol-7-amine, allyl bromide, K₂CO₃, DMF, 60–80 °C | 40–70 | Simple, uses commercially available reagents | Possible side reactions, moderate yields |

| Copper(I)-catalyzed Ullmann cyclization | Enamine intermediate, CuI (5 mol%), K₃PO₄, 140 °C | 36–50 | Precise substitution control, versatile | Multi-step, moderate yield |

| Palladium-catalyzed cross-coupling | Pd catalyst, ligands, inert atmosphere, allyl source | Variable | High selectivity, broad substrate scope | Requires expensive catalysts |

Research Findings and Optimization Notes

- Increasing reaction temperature in Ullmann-type cyclization from 80 °C to 140 °C improved yield from ~36% to ~50% but required longer reaction times (10–20 hours).

- Use of polar aprotic solvents such as DMF enhances nucleophilicity and solubility in N-alkylation reactions.

- Base choice impacts selectivity and yield; potassium carbonate is commonly preferred for mild conditions.

- Monitoring via TLC and NMR is essential to prevent over-alkylation and ensure regioselectivity.

- Purification by silica gel chromatography using hexane/ethyl acetate gradients is effective for isolating pure product.

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)-1H-indol-7-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the double bond in the prop-2-en-1-yl group.

Substitution: The amine group at the 7th position can undergo nucleophilic substitution reactions with electrophiles, forming various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced derivatives with saturated side chains.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1-(Prop-2-en-1-yl)-1H-indol-7-amine can be employed in diverse scientific research fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Materials Science: It is utilized in the synthesis of specialty chemicals and materials.

Potential Biological Activities

While specific data on this compound is limited, similar compounds have demonstrated promising biological activities:

- Antioxidant Activity: Analogs exhibit antioxidant properties, which can mitigate oxidative stress linked to diseases like cancer and neurodegenerative disorders.

- Neuroprotective Effects: Derivatives may possess neuroprotective effects, such as inhibiting monoamine oxidase B (MAO-B), relevant in Parkinson's disease treatment.

- Anti-inflammatory Properties: Some compounds have shown anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases.

These activities are attributed to mechanisms such as:

- Enzyme Inhibition: Inhibition of enzymes like MAO-B and cyclooxygenase, reducing pro-inflammatory mediators.

- Neurotransmitter Modulation: Increased availability of neurotransmitters like dopamine through MAO-B inhibition, which benefits mood regulation and cognitive function.

Case Studies

- Neuroprotection in Parkinson's Disease: Studies on compound analogs have shown a reduction in neuronal death in Parkinson's disease models, attributed to inhibiting oxidative stress pathways and enhancing dopaminergic signaling.

- Anti-inflammatory Activity: Investigations in murine models of arthritis revealed a reduction in inflammatory markers and joint swelling upon treatment with related compounds, indicating efficacy as an anti-inflammatory agent.

Data Summary

| Property | Effect | Mechanism |

|---|---|---|

| Antioxidant Activity | Reduces oxidative stress | Scavenging free radicals |

| Neuroprotective | Protects dopaminergic neurons | MAO-B inhibition |

| Anti-inflammatory | Decreases inflammation | Inhibition of pro-inflammatory cytokines |

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)-1H-indol-7-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to specific sites on these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor signaling pathways by acting as an agonist or antagonist. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Table 1: Structural and Physicochemical Comparison

Key Insights:

Substituent Effects on Reactivity: The propenyl group in the target compound introduces allylic reactivity, enabling participation in Diels-Alder or radical reactions, unlike the butyl group in 1-butyl-1H-indol-7-amine .

Positional Isomerism :

- 1-Methyl-1H-indol-6-amine demonstrates how the amine group’s position (C6 vs. C7) alters electronic distribution and hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .

Applications: The allyl group in this compound may facilitate polymerizable motifs or serve as a precursor for anticancer agents, similar to (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one, a known intermediate in anticancer drug synthesis . 3-Chloro-1H-indol-7-amine’s halogenated structure aligns with bioactive indoles used in antimicrobial and antitumor research .

Research Findings and Challenges

- Structural Characterization : Crystallographic tools like SHELXL and ORTEP (used in related studies ) are critical for confirming substituent geometry and hydrogen-bonding patterns.

- Knowledge Gaps: Limited data on the target compound’s toxicity, solubility, and biological activity highlight the need for further experimental validation.

Biological Activity

1-(Prop-2-en-1-yl)-1H-indol-7-amine is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. The unique structure, characterized by the presence of a prop-2-en-1-yl group and an amino group, contributes to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant pharmacological activities based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Indole Core : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- Functional Groups : The prop-2-en-1-yl group at position 1 and the amino group at position 7 enhance the compound's reactivity and biological interactions.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Various studies have reported its effects on different cancer cell lines:

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 (Colorectal) | <8 | Induction of apoptosis |

| Jurkat (Leukemia) | <15 | Cell cycle arrest |

| HeLa (Cervical) | Not specified | Modulation of tumor microenvironment |

In one study, the compound inhibited the proliferation of colorectal cancer cells with an IC50 value below 8 µM, demonstrating low cytotoxicity towards normal fibroblast cells (3T3) . Additionally, it was shown to induce apoptotic effects in HeLa cells, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has exhibited activity against various bacterial strains, including resistant strains like MRSA. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| MRSA | 0.98 |

The compound's ability to inhibit bacterial growth suggests it could be developed further as an antimicrobial agent .

Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- Induction of Apoptosis : A study indicated that this compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of anti-apoptotic proteins .

- Molecular Docking Studies : Research involving molecular docking has shown that this compound interacts effectively with proteins implicated in cancer pathways, such as caspases and p53 mutants, indicating its potential for targeted therapy .

- Synthesis and Evaluation : The synthesis of derivatives of this compound has been evaluated for their biological activities, leading to the identification of several analogs with enhanced potency against various cancer types .

Q & A

Q. What are the recommended synthetic routes for 1-(Prop-2-en-1-yl)-1H-indol-7-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of indole derivatives like this compound often employs multi-component reactions. For example, describes a one-step synthesis of 4,6-di(1H-indol-3-yl)-1,6-dihydropyrimidin-2-amine using ethanol as a solvent under reflux conditions. Key parameters for optimization include:

- Solvent selection : Polar aprotic solvents (e.g., ethanol, DMF) enhance reactivity in indole alkylation reactions.

- Temperature control : Reflux (~80°C) balances reaction rate and side-product minimization.

- Catalyst use : Acidic or basic catalysts (e.g., HCl, KOH) may accelerate nucleophilic substitution at the indole N-1 position.

Post-synthesis, column chromatography or recrystallization is recommended for purification .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Characterization typically involves:

- 1H/13C NMR : Confirm substituent positions (e.g., propenyl group at N-1 and amine at C-7). For instance, indole protons in the aromatic region (δ 6.5–7.5 ppm) and propenyl protons (δ 4.5–5.5 ppm) are diagnostic .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 173.1 for C11H12N2).

- IR spectroscopy : Identify NH/amine stretches (~3300–3500 cm⁻¹) and C=C bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can contradictions in reported antimicrobial activity of indole derivatives be systematically addressed?

Methodological Answer: Discrepancies in antimicrobial data (e.g., reports activity against E. coli and S. aureus) may arise from:

- Strain variability : Use standardized strains (e.g., ATCC controls) and minimum inhibitory concentration (MIC) assays.

- Compound solubility : Adjust solvent systems (e.g., DMSO ≤1% v/v) to avoid false negatives.

- Synergistic effects : Test combinations with known antibiotics to rule out indirect mechanisms.

Meta-analysis of published protocols and replication under controlled conditions is critical .

Q. What molecular docking strategies predict receptor interactions for this compound derivatives?

Methodological Answer: Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can identify binding modes. highlights interactions with androgen receptor (AR) residues (LEU704, GLY708) via hydrogen bonding and hydrophobic contacts. Key steps include:

- Protein preparation : Retrieve receptor structures (PDB ID: 2AMA for AR) and optimize protonation states.

- Ligand flexibility : Account for propenyl group rotation and indole ring planarity.

- Scoring metrics : Prioritize compounds with docking scores ≤−7.0 kcal/mol and favorable binding energies.

Validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories) ensures stability .

Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for indole-based compounds?

Methodological Answer:

- Range-finding assays : Use log-scale concentrations (e.g., 0.1–100 µM) to identify IC50/EC50 values.

- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., ciprofloxacin for antimicrobial assays).

- Statistical rigor : Apply nonlinear regression (e.g., GraphPad Prism) and report 95% confidence intervals.

emphasizes reproducibility through triplicate experiments and blinded data analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.